1-{[(1H-benzimidazol-2-ylsulfanyl)methyl](benzyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide
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Overview
Description
1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used as a core structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with benzyl chloride to form the benzimidazole derivative. This intermediate is further reacted with 4-methoxyphenylcyclohexanecarboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: Another benzimidazole derivative with similar properties.
Uniqueness
1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .
Properties
Molecular Formula |
C29H32N4O2S |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
1-[1H-benzimidazol-2-ylsulfanylmethyl(benzyl)amino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H32N4O2S/c1-35-24-16-14-23(15-17-24)30-27(34)29(18-8-3-9-19-29)33(20-22-10-4-2-5-11-22)21-36-28-31-25-12-6-7-13-26(25)32-28/h2,4-7,10-17H,3,8-9,18-21H2,1H3,(H,30,34)(H,31,32) |
InChI Key |
SUAMWWJJHGXIEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)CSC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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